2-Amino-6-chloro-3-nitropyridine
Overview
Description
“2-Amino-6-chloro-3-nitropyridine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known to be a cytotoxic drug that has shown anti-viral potency .
Synthesis Analysis
The synthesis of “2-Amino-6-chloro-3-nitropyridine” can be achieved by the ammonolysis of 2,6-dichloro-3-nitropyridine . The ammonolysis is carried out using a solution of aqueous ammonia in methanol at 35°–40° C . After the reaction is over, the product is obtained by filtration .
Molecular Structure Analysis
The molecular formula of “2-Amino-6-chloro-3-nitropyridine” is C5H4ClN3O2 . The InChI Key is WERABQRUGJIMKQ-UHFFFAOYSA-N . The SMILES string is NC1=NC(Cl)=CC=C1N+=O .
Chemical Reactions Analysis
The 2-Amino-6-chloro-3-nitropyridine may be obtained by the ammonolysis of 2,6-dichloro-3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
“2-Amino-6-chloro-3-nitropyridine” is a solid at 20°C . It has a molecular weight of 173.56 . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform . Its melting point ranges from 195.0 to 199.0°C .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 2-amino-6-chloro-3-nitropyridine derivatives has been a subject of interest in various studies. For instance, Fan Kai-qi (2009) reported the synthesis of 2-amino-3-nitropyridine-6-methoxy, a related compound, from 2,6-Dichloropyridine through a process involving substitution, nitration, ammoniation, and oxidation (Fan Kai-qi, 2009). Similarly, Song Guo-qiang (2008) synthesized 2-Amino-6-methoxy-3-nitropyridine, achieving an overall yield of 65% (Song Guo-qiang, 2008).
Analytical and Structural Studies
- G. Velraj et al. (2015) investigated the structure, vibrational, electronic, NBO, and NMR analyses of several nitropyridine compounds, including 2-chloro-4-nitropyridine (CNP), providing insights into their electronic properties and reactivity (G. Velraj, S. Soundharam, C. Sridevi, 2015). Additionally, L. Antony Selvam et al. (2020) conducted theoretical and experimental investigations on 2-amino-5-chloro-3-nitropyridine, offering detailed insights into its molecular structure and electronic properties (L. Antony Selvam, S. Prathap, S. Muthu, N. Balamurugan, M. Raj, 2020).
Potential Anticancer Applications
- Research by C. Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from a chloro group of a related compound, highlighting their potential effects on the proliferation of cultured L1210 cells and survival in mice bearing P388 leukemia (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).
Applications in Crystal Engineering
- Y. L. Fur et al. (1996) designed new noncentrosymmetric crystals including the 2-amino-5-nitropyridinium and 2-amino-5-nitropyridine chromophores, contributing to the field of crystal engineering and material sciences (Y. L. Fur, M. Bagieu-Beucher, R. Masse, †. A. J. Nicoud, J. Lévy, 1996).
Safety And Hazards
“2-Amino-6-chloro-3-nitropyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and is suspected of causing genetic defects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
“2-Amino-6-chloro-3-nitropyridine” continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its future directions could involve further exploration of its anti-viral potency and potential applications in other fields of chemistry.
properties
IUPAC Name |
6-chloro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERABQRUGJIMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181524 | |
Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloro-3-nitropyridine | |
CAS RN |
27048-04-0 | |
Record name | 2-Amino-6-chloro-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27048-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-nitropyridin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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